

# An In-depth Technical Guide to the Chemical Properties of Methyl Homoserinate

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## Compound of Interest

Compound Name: Methyl homoserinate

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Introduction: **Methyl homoserinate**, the methyl ester of the amino acid homoserine, is a molecule of significant interest in various scientific domains, particularly in the study of amino acid metabolism and as a potential building block in synthetic chemistry. Homoserine itself is a key intermediate in the biosynthesis of essential amino acids such as methionine and threonine. The esterification to **methyl homoserinate** modifies its chemical properties, influencing its reactivity and potential applications in drug development and biochemical research. This guide provides a comprehensive overview of the known chemical properties of **methyl homoserinate**, details relevant experimental protocols, and explores its role in biological pathways.

## Core Chemical Properties

While extensive experimental data for the free amine of methyl L-homoserinate is not widely available in public databases, its fundamental properties can be summarized. The hydrochloride salt and N-Boc protected forms are more commonly documented due to their stability and use in synthetic chemistry.

Table 1: Physicochemical Properties of Methyl L-Homoserinate and its Derivatives

Property	Methyl L-Homoserinate (Free Amine)	L-Homoserine Methyl Ester Hydrochloride	N-Boc-L-homoserine Methyl Ester
CAS Number	210772-73-9	943654-96-4[1]	120042-11-7
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>3</sub>	C <sub>5</sub> H <sub>11</sub> NO <sub>3</sub> ·HCl[1]	C <sub>10</sub> H <sub>19</sub> NO <sub>5</sub>
Molecular Weight	133.15 g/mol	169.61 g/mol [1]	233.26 g/mol
Melting Point	Data not available	Data not available	Data not available
Boiling Point	Data not available	Data not available	364.6±37.0 °C (Predicted)
Solubility	Data not available	Data not available	Data not available

Note: The lack of publicly available experimental data for the melting and boiling points of the free amine and its hydrochloride salt is a significant gap in the current body of knowledge.

## Experimental Protocols

### Synthesis of Amino Acid Methyl Esters

A general and convenient method for the preparation of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol. This procedure is applicable to a wide range of amino acids and can be adapted for the synthesis of **methyl homoserinate** from L-homoserine.

General Protocol for Esterification:

- To a solution of the amino acid (1 equivalent) in methanol, add chlorotrimethylsilane (2 equivalents) dropwise at room temperature with stirring.
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the amino acid methyl ester hydrochloride.

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether, to obtain the pure amino acid methyl ester hydrochloride. To obtain the free amine, a subsequent neutralization step with a base would be required, followed by extraction and purification, potentially using column chromatography on silica gel.

## Spectral Data

Detailed experimental spectral data for methyl L-homoserinate is scarce. However, data for the parent compound, L-homoserine, can provide a basis for predicting the expected spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR of Methyl L-Homoserinate: Based on the structure, the following proton signals would be expected:

- A singlet for the methyl ester protons ( $-\text{OCH}_3$ ).
- A multiplet for the alpha-proton ( $-\text{CH}(\text{NH}_2)-$ ).
- Multiplets for the beta and gamma protons of the ethyl side chain ( $-\text{CH}_2-\text{CH}_2\text{OH}$ ).
- A broad singlet for the amine protons ( $-\text{NH}_2$ ) and a triplet for the hydroxyl proton ( $-\text{OH}$ ), which may exchange with deuterium in deuterated solvents.

$^{13}\text{C}$  NMR Data for L-Homoserine: The following chemical shifts have been reported for L-homoserine in water at pH 7.00:

- 177.15 ppm ( $\text{C}=\text{O}$ )
- 61.44 ppm ( $\text{C}_\gamma\text{-OH}$ )
- 56.25 ppm ( $\text{C}_\alpha\text{-NH}_2$ )
- 35.01 ppm ( $\text{C}_\beta$ )[2]

For **methyl homoserinate**, the carbonyl carbon would shift slightly, and an additional peak for the methyl ester carbon would appear around 50-55 ppm.

## Mass Spectrometry (MS)

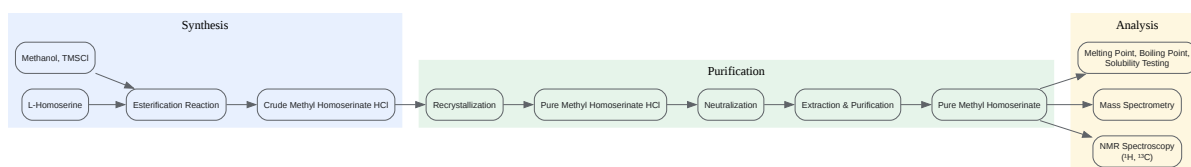
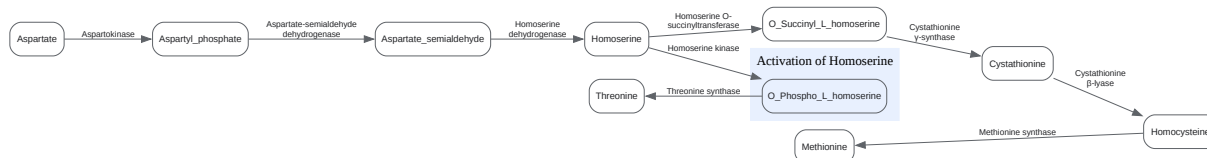
An electron ionization (EI) mass spectrum of **methyl homoserinate** would be expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 133$ . Common fragmentation patterns for amino acid methyl esters include the loss of the methoxycarbonyl group ( $-\text{COOCH}_3$ , 59 u) and cleavage of the  $\text{C}\alpha\text{-C}\beta$  bond.

## Role in Biological Pathways

Homoserine is a critical intermediate in the biosynthesis of methionine and threonine in bacteria and plants. The pathway begins with the phosphorylation of aspartate and proceeds through several enzymatic steps to produce homoserine.

**Methionine Biosynthesis Pathway:** Homoserine is activated by either phosphorylation (catalyzed by homoserine kinase) to form O-phospho-L-homoserine or succinylation (catalyzed by homoserine O-succinyltransferase) to form O-succinyl-L-homoserine. These activated intermediates then react with cysteine to form cystathionine, which is subsequently cleaved to yield homocysteine. The final step is the methylation of homocysteine to form methionine, a reaction catalyzed by methionine synthase.

While **methyl homoserinate** is not a direct intermediate in the canonical methionine or threonine biosynthesis pathways, its formation could occur through enzymatic or non-enzymatic esterification of homoserine. The presence of **methyl homoserinate** could potentially influence these pathways by acting as a competitive inhibitor for enzymes that recognize homoserine or its activated forms. Further research is needed to elucidate any specific role of **methyl homoserinate** in cellular signaling or metabolism.



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## References

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- 2. L-Homoserine |  $\text{C}_4\text{H}_9\text{NO}_3$  | CID 12647 - PubChem [pubchem.ncbi.nlm.nih.gov]

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